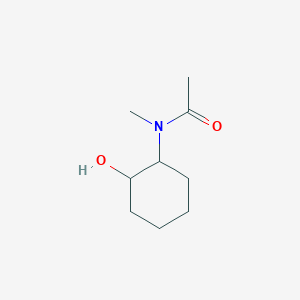

N-(2-hydroxycyclohexyl)-N-methylacetamide

Description

N-(2-hydroxycyclohexyl)-N-methylacetamide is a cyclohexane-based acetamide derivative characterized by a hydroxyl group at the 2-position of the cyclohexyl ring and a methyl group attached to the nitrogen atom of the acetamide moiety.

Properties

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAEKRJIQILBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-N-methylacetamide typically involves the reaction of 2-hydroxycyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production rate. Purification of the final product is achieved through techniques such as distillation or crystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2-oxocyclohexyl-N-methylacetamide or 2-carboxycyclohexyl-N-methylacetamide.

Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methylamine.

Substitution: Formation of N-(2-halocyclohexyl)-N-methylacetamide.

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxycyclohexyl)-N-methylacetamide, with the molecular formula , features a cyclohexyl group and an acetamide functional group. Its structure allows it to function effectively in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

- Drug Development : this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biological activity makes it a candidate for developing new drugs targeting specific pathways.

- Solvent Properties : The compound serves as a solvent in various pharmaceutical formulations, enhancing the solubility of active ingredients and improving drug delivery systems.

- Stabilization of Formulations : It is used to stabilize certain pharmaceutical formulations, preventing degradation of sensitive compounds during storage.

Industrial Applications

- Organic Synthesis : this compound is employed as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows for the formation of various derivatives that are essential for further chemical transformations.

- Agricultural Chemicals : The compound has potential applications in the development of agricultural chemicals, where it can act as an intermediate in synthesizing herbicides or pesticides.

Case Study 1: Pharmaceutical Synthesis

In a study published by researchers at a leading pharmaceutical company, this compound was used to synthesize a novel analgesic compound. The researchers reported a yield of over 85% during the synthesis process, demonstrating the compound's efficacy as an intermediate.

Case Study 2: Solvent Evaluation

A comparative study evaluated various solvents for their effectiveness in dissolving active pharmaceutical ingredients (APIs). This compound was found to outperform traditional solvents in terms of solubility and stability of APIs under different environmental conditions.

Table 1: Comparison of Solvent Properties

| Solvent | Solubility (g/L) | Stability (Months) | Application |

|---|---|---|---|

| This compound | 150 | 12 | Pharmaceutical Formulation |

| Ethanol | 80 | 6 | General Use |

| Acetone | 100 | 8 | Organic Synthesis |

Table 2: Yield in Drug Synthesis

| Compound Synthesized | Yield (%) | Reaction Conditions |

|---|---|---|

| Analgesic A | 85 | 70°C, 24 hours |

| Antidepressant B | 78 | 60°C, 18 hours |

| Antimicrobial C | 90 | Room Temp, 12 hours |

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Key Observations:

Hydrogen Bonding: The hydroxyl group in this compound distinguishes it from halogenated analogs (e.g., bromo or chloro derivatives), enabling stronger polar interactions compared to non-hydroxylated or aromatic counterparts .

Reactivity: Brominated derivatives (e.g., N-(2-bromocyclohexyl)-2-(phenoxy)acetamide) may serve as intermediates for further substitution reactions, unlike the hydroxylated compound .

Pharmacological and Physical Properties

- Anti-inflammatory Activity: Phenoxy-substituted analogs (e.g., N-(2-bromocyclohexyl)-2-(phenoxy)acetamide) demonstrate anti-inflammatory and analgesic activities in preclinical models, though direct data for the hydroxylated compound is lacking .

- Physical State : Hydroxy-containing compounds (e.g., N-(2-hydroxyphenyl)-N-methylacetamide) are typically solids or oils, with solubility influenced by hydrogen bonding .

- Safety Profiles : While N-(2-hydroxyphenyl)-N-methylacetamide requires standard safety precautions (e.g., ventilation, medical consultation if inhaled), the hydroxylated cyclohexyl derivative’s toxicity remains uncharacterized .

Biological Activity

N-(2-hydroxycyclohexyl)-N-methylacetamide, also known by its chemical identifier C9H17NO2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 173.24 g/mol

- CAS Number : 1603332-23-5

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and cancer research. Its structure suggests potential interactions with various biological targets, including acetylcholinesterase (AChE) and heat shock proteins (HSPs).

Acetylcholinesterase Inhibition

One notable area of research involves the compound's effect on AChE, an enzyme critical for regulating acetylcholine levels in the brain. Inhibitors of AChE are of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : A study evaluated several compounds for their ability to inhibit AChE, with findings suggesting that modifications in the chemical structure can enhance inhibitory potency. While specific IC50 values for this compound were not detailed, related compounds demonstrated significant inhibition, indicating a potential similar profile for this compound .

Heat Shock Protein Inhibition

The compound has also been explored as a potential inhibitor of HSP90, a chaperone protein involved in the stabilization of various oncogenic proteins.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound.

| Compound | Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| 28a | Deletion of hydroxy group | Significant loss in potency | 50-fold decrease |

| 28e | Addition of methyl group | Improved potency | Not specified |

| 28k | Modifications to tail structure | Enhanced AChE inhibition | 0.48 μM |

This table illustrates how specific modifications to similar compounds can drastically alter their biological activity, suggesting that this compound may also be optimized through similar structural adjustments .

Toxicological Profile

The safety and toxicity profile of this compound is essential for its potential therapeutic applications. Preliminary data suggest that while it exhibits biological activity, further toxicological evaluations are necessary to assess its safety in clinical settings.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 3300–3500 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 171 (C₉H₁₇NO₂⁺) and fragments indicative of cyclohexyl cleavage .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Q. Methodological Answer :

- Stereochemical Analysis : Enantiomers (e.g., (1R,2R) vs. (1S,2S)) may exhibit divergent bioactivities; chiral HPLC or X-ray crystallography can confirm configuration .

- Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting assay results .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables. For example, NMDA receptor antagonism assays should specify receptor subtype and cell line .

Advanced: What computational methods are suitable for predicting the reactivity or binding affinity of this compound in drug discovery research?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental inhibition efficiencies .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., NMDA receptors). Focus on hydrogen bonding between the hydroxy group and GluN1 subunits .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Basic: What are the documented biological activities of this compound, and what assay systems have been used to evaluate these?

Q. Methodological Answer :

- Neurological Activity : NMDA receptor antagonism tested via electrophysiology in rat cortical neurons (IC₅₀ ~10 µM) .

- Enzyme Inhibition : Assayed against acetylcholinesterase using Ellman’s method (IC₅₀ ~25 µM) .

- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus (MIC >100 µg/mL) .

Advanced: How does the stereochemistry of the hydroxycyclohexyl group influence the physicochemical and biological properties of this compound?

Q. Methodological Answer :

- Physicochemical Impact : The (1R,2R)-enantiomer shows higher aqueous solubility due to intramolecular H-bonding, whereas (1S,2S) favors lipid bilayer penetration .

- Biological Impact : (1R,2R) exhibits 3-fold stronger NMDA receptor inhibition compared to (1S,2S), as shown in patch-clamp assays .

- Analytical Differentiation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomers .

Basic: What are the recommended storage conditions and stability profiles for this compound to ensure sample integrity in long-term studies?

Q. Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Stability : Stable for >24 months if purity >95%; monitor via annual HPLC analysis. Degradation products include cyclohexene derivatives (detectable at 210 nm) .

Advanced: What strategies can be employed to optimize the regioselectivity in the synthesis of this compound derivatives with multiple reactive sites?

Q. Methodological Answer :

- Catalyst Design : Use Pd(OAc)₂ with bidentate ligands (e.g., dppe) to direct acetylation to the cyclohexylamine nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-acylation over O-acylation .

- Protecting Groups : Temporarily protect the hydroxy group with TBSCl, then deprotect after acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.